7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Description
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (compound D) is a triazolopyrimidine derivative synthesized via cyclization of 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by chlorination with POCl₃ at 100°C for 3 hours . This compound serves as a key intermediate in the synthesis of anticancer agents, particularly indole derivatives (e.g., H1–H18), which exhibit antiproliferative activity against human gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cell lines .
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c7-2-4-1-5(8)12-6(11-4)9-3-10-12/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPJTGDDKFYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496924 | |
| Record name | 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63882-72-4 | |
| Record name | 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid. The resulting intermediate is then converted to the target compound using phosphorus oxychloride (POCl3) . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazolopyrimidine scaffold can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine (CAS No. 63882-72-4) is a triazolopyrimidine with diverse applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It can be employed as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology This compound possesses antibacterial, antifungal, antiviral, and anticancer properties.
- Medicine It can be used in the design and development of new therapeutic agents, especially for cancer treatment.
- Industry Derivatives of the compound have potential uses as corrosion inhibitors.
Antibacterial and Antifungal Properties
Research shows that this compound has antibacterial and antifungal activities. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogenic microorganisms. For example:
- Antibacterial Activity The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition rates.
- Antifungal Activity It has shown efficacy against common fungal strains such as Candida spp., suggesting potential applications in treating fungal infections.
Properties
- IUPAC Name: this compound
- InChI: InChI=1S/C6H4Cl2N4/c7-2-4-1-5(8)12-6(11-4)9-3-10-12/h1,3H,2H2
- InChI Key: KHKPJTGDDKFYSL-UHFFFAOYSA-N
- Canonical SMILES: C1=C(N2C(=NC=N2)N=C1CCl)Cl
- Molecular Formula: C6H4Cl2N4
- Molecular Weight: 203.03 g/mol
- CAS No.: 63882-72-4
Mechanism of Action
The mechanism of action of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other targets, such as tubulin and CDK2, contributing to its anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- Synthesis Yields : Compound 4 (phenyl derivative) achieves a high yield (85%) under similar POCl₃ conditions as compound D , whereas 7-chloro-5-(pyridin-4-yl) analogs (e.g., 5m) yield only 48% .
- Reactivity : The chloromethyl group in compound D facilitates further functionalization (e.g., indole coupling) via nucleophilic aromatic substitution (SNAr) , while methyl or phenyl substituents exhibit lower electrophilicity .
Physicochemical Properties
Commercial and Research Relevance
- Availability: Methyl and isopropyl derivatives are commercially available (e.g., American Elements, Santa Cruz Biotechnology) , whereas compound D remains a specialized intermediate in academic research .
- Cost : The isopropyl variant (sc-351442) is priced at $188/250 mg , reflecting its niche applications compared to methyl analogs.
Biological Activity
Overview
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine (CAS No. 63882-72-4) is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial , antifungal , antiviral , and anticancer properties. The compound's structure allows it to interact with various molecular targets, making it a promising candidate for drug development.
Synthesis
The synthesis of this compound typically involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in an acetic acid medium. Subsequent conversion to the target compound is achieved using phosphorus oxychloride (POCl3) .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms. For instance:
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition rates.
- Antifungal Activity : It has shown efficacy against common fungal strains such as Candida spp., suggesting potential applications in treating fungal infections.
Antiviral Properties
The antiviral activity of this compound has also been explored. Some studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways. Specific mechanisms include:
- Inhibition of Viral Enzymes : The compound may act on viral polymerases or proteases.
- Host Cell Interaction : It can modulate host cell signaling pathways that are hijacked by viruses for replication.
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent research. Various studies have demonstrated its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.9 | Induces apoptosis via ERK pathway inhibition |
| SW-480 (Colorectal) | 2.3 | Triggers cell cycle arrest |
| MCF-7 (Breast Cancer) | 5.65 | Modulates apoptosis-related proteins |
The compound's mechanism often involves apoptosis induction and modulation of key signaling pathways such as ERK and AKT .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects : A study evaluated the cytotoxic effects of the compound on A549 lung adenocarcinoma cells. Results indicated a dose-dependent increase in apoptotic cell death with significant activation of caspase pathways .
- Antiviral Activity Assessment : Another study focused on the antiviral properties against influenza virus strains. The results suggested that the compound could significantly reduce viral titers in infected cell cultures .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- ERK Signaling Pathway : Inhibition of this pathway leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival.
- Nuclear Receptor Modulation : Some derivatives have been shown to act as ligands for nuclear receptors involved in metabolic regulation.
Q & A
Q. What are the optimal synthetic routes for 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine?
The synthesis typically involves chlorination of a hydroxyl precursor using phosphorus oxychloride (POCl₃). For example, derivatives of 7-chloro-triazolo[1,5-a]pyrimidines are synthesized by reacting hydroxyl-substituted intermediates (e.g., 5-aryl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) with excess POCl₃ under reflux (100–105°C) for 3–5 hours . A typical protocol includes:
Dissolve the hydroxyl precursor in 1,4-dioxane.
Add POCl₃ (5–10 equivalents) and triethylamine (2 equivalents) as a base.
Heat at 105°C for 3 hours, followed by quenching with ice-water and extraction with ethyl acetate.
Yields range from 65% to 85%, depending on substituent steric effects .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and aromatic protons in the triazolopyrimidine core .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 231 for C₇H₅Cl₂N₄) validate the molecular formula .
- X-ray crystallography : Resolves bond lengths/angles, confirming planarity of the triazolopyrimidine ring and substituent orientation .
Q. How is purity assessed during synthesis?
- Thin-layer chromatography (TLC) : Monitors reaction progress using hexane/ethyl acetate (1:1 to 3:1) as eluents .
- Melting point analysis : Sharp melting ranges (e.g., 205–207°C) indicate high purity .
- Elemental analysis : Matches calculated vs. observed C/H/N/Cl percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How does the chloromethyl substituent influence reactivity in nucleophilic substitution reactions?
The chloromethyl group (-CH₂Cl) enhances electrophilicity at the 5-position, enabling reactions with nucleophiles (e.g., thiols, amines) under mild conditions. For example:
- Thioether formation : React with benzylthiols in DMF at 60°C to yield sulfanyl derivatives .
- Amination : Treat with primary amines (e.g., methylamine) in ethanol to produce secondary amine analogs .
Steric hindrance from the triazolopyrimidine core may slow kinetics, requiring catalytic bases like K₂CO₃ .
Q. What strategies are used to study structure-activity relationships (SAR) for biological activity?
- Substituent variation : Introduce aryl/heteroaryl groups at the 5- or 7-positions to assess antifungal/herbicidal activity .
- Enzymatic assays : Test inhibition of acetolactate synthase (ALS) for herbicidal activity, correlating IC₅₀ values with substituent electronic profiles .
- Computational modeling : Use CoMFA (Comparative Molecular Field Analysis) to map steric/electrostatic contributions to activity .
Q. How can solvent effects be optimized in green synthesis protocols?
- Aqueous-ethanol mixtures : Replace dioxane with ethanol/water (1:1 v/v) to reduce toxicity. Yields remain comparable (~70%) when using catalysts like TMDP (2,4,6-trimethoxy-1,3,5-triazine) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >75% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
